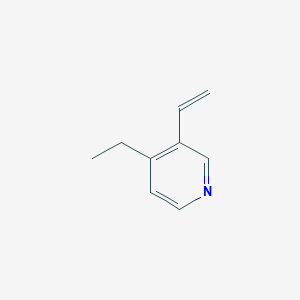
4-Ethyl-3-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. Vinylpyridines are known for their high reactivity and ease of polymerization, making them valuable in various industrial and research applications . The compound features a pyridine ring substituted with an ethyl group at the 4-position and a vinyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyl-3-vinylpyridine can be synthesized through various methods. One common approach involves the Claisen condensation reaction, where ethyl 4-picolinate is mixed with sodium ethoxide and heated to 90-110°C. Ethyl acetate is then added dropwise to obtain ethyl 3-oxo-3-(4-pyridyl) propionate. This intermediate is further processed through reduction reactions to yield 4-ethylpyridine .
Industrial Production Methods
Industrial production of this compound often involves polymerization techniques. For instance, radical polymerization of vinylpyridine using an initiator like azobisisobutyronitrile can be employed. The polymerization process can be tailored to produce high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate and iodate.
Reduction: Reduction reactions can be performed using hydrazine hydrate and potassium hydroxide.
Substitution: The vinyl group allows for substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Periodate, iodate, and bromates are commonly used for oxidation reactions.
Reducing Agents: Hydrazine hydrate and potassium hydroxide are used for reduction reactions.
Catalysts: Transition metal catalysts can facilitate various substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted vinylpyridines .
Aplicaciones Científicas De Investigación
4-Ethyl-3-vinylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-ethyl-3-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows for polymerization, leading to the formation of polymeric structures with unique properties. The pyridine ring can engage in coordination with metal ions, facilitating catalytic processes . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-3-vinylpyridine
- 4-Ethyl-2-vinylpyridine
- 3-Ethyl-4-vinylpyridine
Uniqueness
4-Ethyl-3-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and polymerization characteristics. Compared to other vinylpyridines, it offers a balance of stability and reactivity, making it suitable for a broader range of applications .
Propiedades
Fórmula molecular |
C9H11N |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
3-ethenyl-4-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h4-7H,2-3H2,1H3 |
Clave InChI |
UNBQTTRJOGXRDJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)

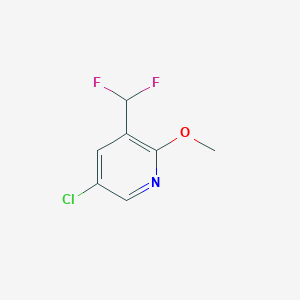
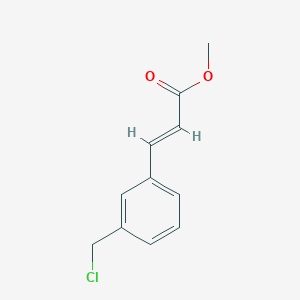
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
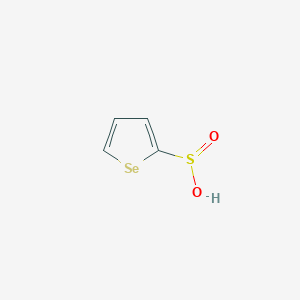

![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)

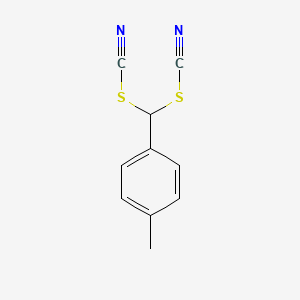
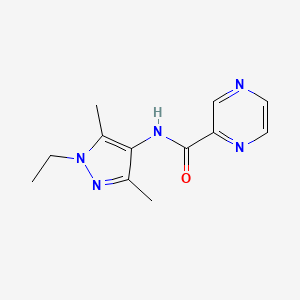
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
